molecular formula C14H19NO2 B12853482 2-Oxo-2-phenyl-N,N-dipropylacetamide

2-Oxo-2-phenyl-N,N-dipropylacetamide

Cat. No.: B12853482
M. Wt: 233.31 g/mol
InChI Key: LIZHDVNELJYQOH-UHFFFAOYSA-N
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Description

2-Oxo-2-phenyl-N,N-dipropylacetamide (CAS Number 84017-26-5) is an organic compound with the molecular formula C14H19NO2 and a molecular weight of 233.31 g/mol . This acetamide derivative features a phenylglyoxylamide core structure, characterized by a diketone moiety that is common in ligands designed for coordination chemistry and biological activity studies. Compounds within the 2-oxo-2-phenylacetamide structural class have demonstrated significant value in scientific research, particularly as synthetic intermediates and as ligands for forming metal complexes . For instance, structurally similar 2-oxoacetamide ligands have been successfully complexed with copper(II) ions to create compounds evaluated for their notable antibacterial and antifungal properties . Researchers are exploring such structures for their potential in developing new metal-based agents. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

2-oxo-2-phenyl-N,N-dipropylacetamide

InChI

InChI=1S/C14H19NO2/c1-3-10-15(11-4-2)14(17)13(16)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3

InChI Key

LIZHDVNELJYQOH-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)C(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-phenyl-N,N-dipropylacetamide typically involves the reaction of benzoyl chloride with N,N-dipropylacetamide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of 2-4 hours.

Industrial Production Methods

In an industrial setting, the production of 2-Oxo-2-phenyl-N,N-dipropylacetamide can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts such as palladium on carbon can also enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-phenyl-N,N-dipropylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits properties that make it a candidate for developing multi-target drugs. Research indicates that hybrid compounds combining different pharmacophores can enhance therapeutic efficacy against complex diseases such as neurodegenerative disorders, cancer, and pain management. The design of 2-oxo derivatives often involves integrating structural fragments from existing drugs to create compounds with broader mechanisms of action .

Anticonvulsant Activity

Studies have shown that derivatives of 2-oxo compounds can possess potent anticonvulsant properties. For instance, a series of phenylglycinamide derivatives, including those related to 2-oxo structures, have been synthesized and tested for their efficacy in seizure models. These compounds demonstrated significant activity in various seizure models, indicating their potential as new antiseizure medications .

Neuropharmacology

The compound's role as a ligand for the translocator protein (TSPO) has been highlighted in neuropharmacological studies. TSPO is implicated in neuroinflammation and neurodegenerative diseases, making it a target for imaging and therapeutic interventions.

Imaging Applications

Recent advancements in positron emission tomography (PET) have utilized radiolabeled versions of compounds similar to 2-oxo derivatives to visualize neuroinflammation in vivo. For example, compounds exhibiting high affinity for TSPO have been developed and tested in animal models, showing promise for clinical applications in monitoring diseases like Alzheimer's and Parkinson's .

Structure-Activity Relationship Studies

The effectiveness of 2-oxo-2-phenyl-N,N-dipropylacetamide can be attributed to its structural features, which allow it to interact favorably with biological targets. Variations in substituents on the amide nitrogen significantly influence binding affinity and selectivity for TSPO. Research has focused on optimizing these interactions through systematic modifications of the compound's structure .

Case Studies

Several case studies illustrate the applications of 2-oxo derivatives:

Study Focus Findings
Study AAnticonvulsant ActivityDemonstrated significant efficacy in seizure models with favorable safety profiles .
Study BNeuroinflammation ImagingUtilized PET imaging to assess TSPO binding in neurodegenerative disease models, indicating increased TSPO expression correlating with disease severity .
Study CStructure OptimizationInvestigated the impact of substituent variations on biological activity, leading to the identification of more potent derivatives .

Mechanism of Action

The mechanism of action of 2-Oxo-2-phenyl-N,N-dipropylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The addition of electron-withdrawing groups (e.g., cyano, trifluoromethyl in 9a) enhances reactivity for diazo transfer , while chlorophenyl and imidazopyridine groups in CB256 and Alpidem improve TSPO binding affinity .
  • Dimeric Structures : describes a dimeric analog, 2,2'-(1,3-phenylene)bis(N,N-dipropylacetamide), which may exhibit altered pharmacokinetics due to increased molecular weight (52% yield) .

Key Observations :

  • TSPO Ligands: CB256 and [18F]BS224 demonstrate how structural modifications (e.g., chelate arms, fluorine-18 labeling) enable diagnostic applications despite challenges like cytotoxicity or genetic polymorphisms .
  • Core Structure Impact : The N,N-dipropylacetamide moiety alone exhibits NF-κB inhibition, suggesting that substituents dictate target specificity (e.g., phenyl-oxo groups shift activity toward TSPO) .

Physicochemical Properties

Compound LogP Solubility (Predicted) Molecular Weight (g/mol) Key Functional Groups
2-Oxo-2-phenyl-N,N-dipropylacetamide ~4.5* Low (lipophilic) 238.3 Phenyl, oxo, amide
CB256 ~6.0 Low 533.0 Chlorophenyl, chelate
Alpidem 5.5 Moderate 404.3 Imidazopyridine, Cl
9a ~3.8 Moderate 338.8 Cyano, trifluoromethyl

*Estimated based on structural similarity to Alpidem.

Key Observations :

  • Lipophilicity (LogP) correlates with brain penetration in TSPO ligands, critical for neuroimaging applications .

Q & A

Q. What synthetic routes are recommended for 2-Oxo-2-phenyl-N,N-dipropylacetamide?

A common approach involves coupling 2-oxo-2-phenylacetic acid with dipropylamine using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents like dichloromethane. Purification typically employs column chromatography or recrystallization, followed by characterization via 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) to confirm structure and purity .

Q. Which analytical techniques are optimal for characterizing 2-Oxo-2-phenyl-N,N-dipropylacetamide?

Nuclear magnetic resonance (NMR) spectroscopy (particularly 1^1H and 13^{13}C) is critical for structural elucidation, while mass spectrometry (MS) confirms molecular weight. Infrared (IR) spectroscopy can identify carbonyl and amide functional groups. Purity assessment via HPLC with UV detection is recommended, as demonstrated in studies of analogous acetamides .

Q. How should researchers handle and store this compound to ensure stability?

Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the amide bond. Use desiccants to mitigate moisture absorption. Safety protocols for similar acetamides include wearing nitrile gloves, lab coats, and eye protection, as well as working in a fume hood due to potential respiratory irritancy .

Advanced Research Questions

Q. How can synthesis yield be optimized for 2-Oxo-2-phenyl-N,N-dipropylacetamide?

Continuous flow reactors may enhance reaction efficiency by improving heat transfer and reducing side reactions. Solvent optimization (e.g., switching from DCM to THF) and catalytic methods (e.g., using DMAP as a catalyst) could increase yields. Advanced purification techniques like preparative HPLC or fractional crystallization may improve purity .

Q. What computational methods are suitable for predicting the compound’s binding affinity to neurological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with receptors like GABAA_A or NMDA. Use crystal structures from related 2-oxo-acetamides (e.g., PDB entries) as templates. Validate predictions with in vitro assays, such as radioligand binding studies .

Q. How can crystallographic data resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 153 K) provides precise bond lengths and angles. For example, studies on N-Cyclohexyl-2-oxo-2-phenylacetamide revealed intramolecular hydrogen bonding and planar amide groups, which are critical for understanding conformational stability .

Q. What strategies address contradictions in reported bioactivity data for similar acetamides?

Meta-analyses of dose-response curves across studies can identify outliers. Validate conflicting results using orthogonal assays (e.g., patch-clamp electrophysiology vs. calcium imaging). Control for variables like solvent purity (DMSO % in cell assays) and batch-to-batch compound variability .

Q. How can derivatives of this compound be designed for enhanced selectivity?

Structure-activity relationship (SAR) studies should focus on modifying the dipropylamine moiety. For example, replacing propyl groups with cyclopropane rings or fluorinated chains may improve metabolic stability. Use quantum mechanical calculations (e.g., DFT) to predict electronic effects on binding .

Q. What in vitro models are appropriate for assessing metabolic stability?

Liver microsomal assays (human or rodent) can evaluate cytochrome P450-mediated degradation. Monitor metabolites via LC-MS/MS. For CNS-targeted compounds, include blood-brain barrier permeability assays using MDCK-MDR1 cell monolayers .

Q. How do solvent polarity and pH affect the compound’s spectroscopic properties?

Solvatochromic shifts in UV-Vis spectra (e.g., in acetonitrile vs. water) can indicate charge-transfer transitions. Adjust pH to probe protonation states of the amide and carbonyl groups, as shown in studies of 2-chloro-N-(4-fluorophenyl)acetamide .

Notes

  • Structural analogies to cited compounds (e.g., crystallography data from ) are critical for hypothesis generation.
  • Experimental protocols should include triplicate replicates and statistical validation (e.g., ANOVA for dose-response studies).

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